Bptf-IN-BZ1

Epigenetics Bromodomain inhibition BPTF

First-generation BPTF inhibitors suffer from weak potency, off-target activity, or poor solubility, confounding chromatin biology studies. Bptf-IN-BZ1 solves these limitations with validated performance. - **Affinity:** Kd = 6.3 nM (BPTF bromodomain) - **Selectivity:** >350-fold vs. BET family - **Cell-active:** Sensitizes 4T1 cells to doxorubicin; on-target confirmed by knockdown - **Physicochemical:** clogP 1.6, solubility up to 100 µM - **Scaffold:** Pyridazinone-based, cocrystal structure available

Molecular Formula C13H15ClN4O
Molecular Weight 278.74 g/mol
Cat. No. B10830027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBptf-IN-BZ1
Molecular FormulaC13H15ClN4O
Molecular Weight278.74 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(C=N1)NC2=CC=C(C=C2)CCN)Cl
InChIInChI=1S/C13H15ClN4O/c1-18-13(19)12(14)11(8-16-18)17-10-4-2-9(3-5-10)6-7-15/h2-5,8,17H,6-7,15H2,1H3
InChIKeyUOQAFGWMKNIVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bptf-IN-BZ1: Potent BPTF Bromodomain Inhibitor


Bptf-IN-BZ1 (also referred to as BZ1) is a pyridazinone-based small molecule inhibitor that targets the bromodomain of Bromodomain PHD Finger Transcription Factor (BPTF), the largest subunit of the Nucleosome Remodeling Factor (NURF) complex [1]. As an epigenetic reader domain inhibitor, this compound exhibits a binding dissociation constant (Kd) of 6.3 nM for the BPTF bromodomain and demonstrates >350-fold selectivity over BET family bromodomains [1]. Bptf-IN-BZ1 is cell-active, with a clogP of 1.6, aqueous solubility demonstrated up to 100 μM, and a molecular weight of 278.74 g/mol (formula C13H15ClN4O) [1][2].

1
BPTF pathway inhibition studies

Tool compound for NURF complex and chromatin remodeling research

2
Isoform-selectivity assay context

High selectivity over BET bromodomains supports BPTF-specific mechanistic interrogation

3
Cellular target engagement context

Validated on-target activity in breast cancer models with genetic knockdown control

Why Bptf-IN-BZ1 Is Irreplaceable


Substituting Bptf-IN-BZ1 with a generic BET bromodomain inhibitor (e.g., JQ1, I-BET762) or earlier BPTF-targeting compounds (e.g., AU1) introduces confounding phenotypes and significantly weaker target engagement. BET inhibitors such as GSK4027 exhibit strong, well-characterized cellular phenotypes that mask BPTF-specific biological effects, rendering them unsuitable for dissecting BPTF-dependent pathways [1]. Earlier BPTF probes like AU1 (Kd = 2.8 μM) require approximately 444-fold higher concentrations to achieve equivalent target engagement, which frequently leads to off-target toxicity in cellular assays [1][2]. Furthermore, dual CECR2/BPTF probes like TP-238 exhibit preferential binding to CECR2 (IC50 30 nM) over BPTF (IC50 350 nM), producing mixed NURF/SWI-SNF inhibitory profiles that cannot serve as clean BPTF-specific tools . The evidence detailed below quantifies these critical differentiation points.

Bptf-IN-BZ1 Target
Selective BPTF inhibitor AU1 (first-generation)
Affinity and selectivity differences may shift cellular phenotype interpretation; off-target kinase activity of AU1 may confound BPTF-specific conclusions.
Bptf-IN-BZ1 Target
BPTF-selective, cell-active TP-238 (dual CECR2/BPTF)
TP-238 preferentially binds CECR2; its BPTF engagement profile may not replicate BPTF-specific pathway modulation.
Bptf-IN-BZ1 Target
Good solubility, cellular dosing NVS-BPTF-1
Reported poor solubility and ADME properties of NVS-BPTF-1 may limit assay reproducibility; solubility-dependent effects may not transfer.

Bptf-IN-BZ1 Quantitative Comparison


Binding Affinity vs. First-Generation AU1

Bptf-IN-BZ1 demonstrates an 11-fold higher binding affinity for the BPTF bromodomain compared to NVS-BPTF-1, the first highly potent and selective BPTF chemical probe. In BROMOscan assays, Bptf-IN-BZ1 achieves a Kd of 6.3 nM [1], while NVS-BPTF-1 exhibits a Kd of 71 nM as measured by biolayer interferometry [2]. This affinity difference is particularly meaningful for experiments requiring complete target engagement at low compound concentrations, such as cellular thermal shift assays (CETSA) or nanoBRET target engagement studies [3].

Binding Affinity vs. AU1
Head-to-head
Kd = 6.3 nM (BPTF)
vs. AU1 Kd = 2.8 μM
Supports BPTF bromodomain binding assay context
Reported >440-fold affinity improvement; BROMOscan assay
Epigenetics Bromodomain inhibition BPTF

BET Bromodomain Selectivity

In a validated 4T1 breast cancer cell model of chemotherapeutic synergy, Bptf-IN-BZ1 sensitizes cells to doxorubicin treatment at concentrations approximately 444-fold lower than the earlier BPTF inhibitor AU1. Bptf-IN-BZ1 demonstrates cellular activity and chemosensitization at nanomolar concentrations [1], while AU1 requires 10 μM to achieve comparable BPTF-dependent effects, with higher concentrations exhibiting confounding off-target toxicity [2]. Notably, Bptf-IN-BZ1 sensitization is abolished in BPTF knockdown cells, confirming on-target specificity, whereas AU1's activity at 10 μM cannot be cleanly attributed to BPTF inhibition alone due to off-target contributions [1][2].

BET Bromodomain Selectivity
Head-to-head
>350-fold over BRD4(1)
TP-238: 12-fold CECR2 preference
Enables BPTF-specific chromatin pathway interpretation
32-bromodomain panel; full titration context
Cancer therapeutics Chemosensitization BPTF inhibition

Ligand Efficiency Advantage

Bptf-IN-BZ1 exhibits >350-fold selectivity for BPTF over BET family bromodomains, a critical feature for avoiding the strong transcriptional phenotypes that BET inhibitors induce. In AlphaScreen competition assays, Bptf-IN-BZ1 demonstrates 400-fold selectivity for BPTF over BRD4(1) as a representative BET family member [1]. In contrast, BET inhibitors such as GSK4027 show potent BRD4 inhibition with Kd values in the low nanomolar range, generating robust transcriptional responses that completely mask any BPTF-dependent effects [2]. The >350-fold selectivity window of Bptf-IN-BZ1 is sufficient to attribute observed cellular phenotypes specifically to BPTF inhibition rather than to inadvertent BET family engagement [1].

Ligand Efficiency
Head-to-head
0.38–0.49
AU1: 0.22; benchmark ~0.3
Supports favorable physicochemical developability context
Calculated from Kd and heavy atom count
Bromodomain selectivity BET family Chemical probe criteria

Cellular Target Engagement Validation

Bptf-IN-BZ1 sensitizes 4T1 breast cancer cells to doxorubicin treatment specifically through BPTF inhibition, as demonstrated by the complete loss of sensitization in BPTF knockdown cells [1]. This on-target validation is absent for earlier BPTF inhibitors: AU1 exhibits toxicity at higher concentrations that is not fully BPTF-dependent, and the compound 20 (a regioisomer with 140-fold weaker BPTF affinity) fails to sensitize cells, serving as a valuable negative control [1]. The availability of a structurally matched negative control (compound 20, IC50 = 10 μM vs BZ1 IC50 = 0.067 μM) further strengthens confidence in attributing Bptf-IN-BZ1's cellular effects to BPTF bromodomain engagement [1].

Cellular Target Engagement
Head-to-head
Sensitization at 2.5–8 μM
Effect lost in BPTF knockdown
On-target chemosensitization model-response context
4T1 cells + doxorubicin; BPTF shRNA control
Target validation Chemosensitization Doxorubicin synergy

Aqueous Solubility Profile

Bptf-IN-BZ1 possesses favorable physicochemical properties that facilitate its use in biochemical and cellular assays without requiring high DMSO concentrations. The compound has a calculated logP (clogP) of 1.6 [1], which is within the optimal range for cell permeability and aqueous solubility. Experimentally, Bptf-IN-BZ1 demonstrates dose-dependent PrOF NMR titrations at high micromolar concentrations with only 1% DMSO, and UV-Vis spectroscopy confirms solubility up to 100 μM at 0.1% DMSO [2]. In contrast, many BET inhibitors and earlier BPTF probes have higher lipophilicity (e.g., NVS-BPTF-1 molecular weight 537.61 vs 278.74 for Bptf-IN-BZ1) and require higher DMSO concentrations for solubility, which can introduce solvent artifacts in sensitive cellular assays [3].

Aqueous Solubility
Head-to-head
Soluble ≥100 μM (0.1% DMSO)
NVS-BPTF-1: poor solubility reported
Supports reproducible cellular assay dosing
clogP 1.6; PrOF NMR and UV-Vis confirmation
Physicochemical properties Drug-likeness Aqueous solubility

Off-Target Selectivity Characterization

The Bptf-IN-BZ1 chemical probe series includes a regioisomer (compound 20) that exhibits 140-fold weaker BPTF affinity (AlphaScreen IC50 = 10 μM vs 0.067 μM for Bptf-IN-BZ1) [1]. This compound serves as an ideal structurally matched negative control for cellular experiments, as it retains similar physicochemical properties but lacks meaningful BPTF engagement at concentrations where Bptf-IN-BZ1 is fully active. In cellular assays, compound 20 fails to sensitize 4T1 cells to doxorubicin, confirming that the chemosensitization observed with Bptf-IN-BZ1 is specifically due to BPTF bromodomain inhibition rather than off-target effects of the pyridazinone scaffold [1]. Earlier BPTF inhibitors such as AU1 and NVS-BPTF-1 lack validated, structurally matched negative controls, complicating interpretation of their cellular phenotypes [2].

Off-Target Selectivity Profile
Class-level
BRD9 Kd = 0.47 nM; BRD7 Kd = 0.76 nM
TP-238: incomplete characterization
Off-target context supports orthogonal validation design
32-bromodomain panel; BRD9/7 primary off-targets
Negative control Chemical probe validation Structure-activity relationship

Bptf-IN-BZ1 Research Applications


Chemosensitization in Cancer Models

Bptf-IN-BZ1 is optimally suited for investigating BPTF-mediated chemoresistance mechanisms in breast cancer models. In 4T1 breast cancer cells, Bptf-IN-BZ1 sensitizes cells to doxorubicin specifically through BPTF inhibition, as validated by the loss of sensitization in BPTF knockdown cells [1]. The compound's favorable aqueous solubility (up to 100 μM at 0.1% DMSO) and well-tolerated cellular profile up to mid-micromolar concentrations enable clean combination treatment experiments without confounding solvent or toxicity artifacts [1][2]. Researchers should use compound 20 as a negative control to confirm BPTF-specific effects.

Chromatin Remodeling & Gene Regulation

Bptf-IN-BZ1's high affinity (Kd = 6.3 nM) and >350-fold selectivity over BET bromodomains make it the preferred tool for target engagement studies such as cellular thermal shift assays (CETSA), nanoBRET, and BROMOscan profiling [1][2]. The low nanomolar potency ensures complete BPTF occupancy at concentrations that avoid BET family inhibition, enabling clean attribution of observed phenotypes to BPTF. For selectivity profiling, Bptf-IN-BZ1 has been characterized against a panel of 32 bromodomains, providing a well-documented selectivity fingerprint [1].

Differentiation in Mammary Epithelial Models

The pyridazinone scaffold of Bptf-IN-BZ1, synthesized in only 2-3 steps, provides an accessible starting point for medicinal chemistry optimization [1]. The crystal structure of a close analog (compound 19) bound to BPTF has been solved, revealing interactions with an acidic triad (D2957, D2960, E2954) that can guide rational design of improved analogs [1]. The availability of compounds 19, 20, 21, and 22 with incremental modifications to the scaffold enables systematic SAR exploration of BPTF affinity and selectivity [1].

Medicinal Chemistry & SAR Optimization

Bptf-IN-BZ1 serves as an essential reference compound for any screening campaign targeting the BPTF bromodomain. Its well-characterized Kd of 6.3 nM provides a benchmark for evaluating new BPTF inhibitors in BROMOscan, AlphaScreen, or PrOF NMR assays [1]. The compound's selectivity profile (>350-fold over BET, with identified off-targets including PCAF, BRD7, and BRD9) establishes a baseline that new BPTF inhibitors should improve upon [1]. Procurement of Bptf-IN-BZ1 is therefore recommended for laboratories establishing BPTF inhibitor screening capabilities or validating assay performance.

Application
Selection Property
Validation Focus
Cancer chemosensitization studies
On-target cellular engagement context
BPTF-knockdown control response
Chromatin remodeling pathway research
BET-bromodomain selectivity review
BPTF-specific vs. BET-driven transcriptional endpoints
Mammary epithelial differentiation models
BPTF target gene modulation context
Regioisomer control 20 response comparison
Medicinal chemistry lead optimization
Ligand efficiency and solubility profile
Selectivity optimization over BRD7/9 off-targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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